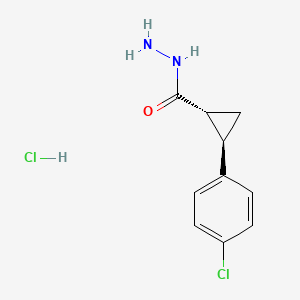
(1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carbohydrazide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives often involves the generation of carbenes and their addition to double bonds. For instance, paper describes the synthesis of trichlorocyclopropane derivatives by reacting (2-chloroprop-1-en-3-yl)sulfides with dichlorocarbene. Similarly, paper reviews the addition of carbenes to glycals to form 1,2-cyclopropyl carbohydrates, demonstrating the versatility of cyclopropane synthesis. Paper outlines the synthesis of 2-cyclopropyl-1-(4'-chloro)acetophenone via Grignard reaction, oxidation, and Simmons-Smith reaction, which could be analogous to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by their small ring strain and the presence of substituents that can influence reactivity. Paper provides an example of structural characterization through NMR and HRMS spectroscopy, as well as X-ray crystallography, which could be applied to determine the structure of "(1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carbohydrazide;hydrochloride".
Chemical Reactions Analysis
Cyclopropane derivatives exhibit diverse reactivity depending on their functional groups and reaction conditions. Paper discusses the reactivity of alkyl 2-chloro-2-cyclopropylideneacetates, which are highly reactive and versatile building blocks. This suggests that the compound may also participate in a variety of chemical reactions, potentially as a Michael acceptor or in cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives can be influenced by their molecular structure. For example, the presence of halogen atoms can lead to the formation of intermolecular halogen bonds, as seen in paper . The stereochemistry of the substituents, such as the cis configuration of the methyl and chlorophenyl groups in paper , can also affect the compound's properties.
properties
IUPAC Name |
(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O.ClH/c11-7-3-1-6(2-4-7)8-5-9(8)10(14)13-12;/h1-4,8-9H,5,12H2,(H,13,14);1H/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNPBYPKCVDYJG-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)NN)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

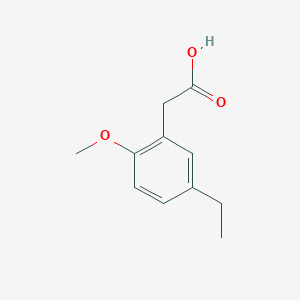
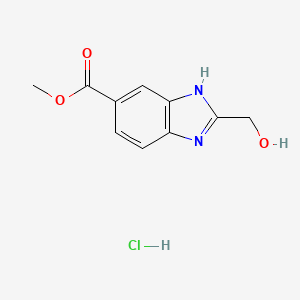
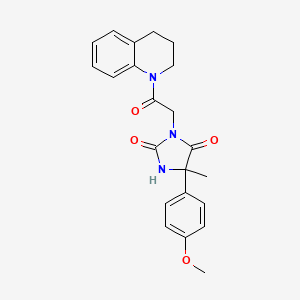
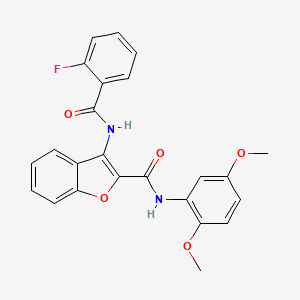
![ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2546526.png)
![N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546528.png)

![4-[(4-Fluorophenyl)-(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2546530.png)
![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2546531.png)
![5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546532.png)
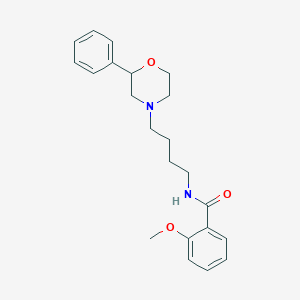
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2546536.png)
![2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2546539.png)
